molecular formula C10H11BrO B1371223 2-(Bromomethyl)chroman CAS No. 852181-00-1

2-(Bromomethyl)chroman

Cat. No. B1371223
CAS RN: 852181-00-1
M. Wt: 227.1 g/mol
InChI Key: FQPRCEFOQRTXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)chroman is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of chroman derivatives, which includes 2-(Bromomethyl)chroman, can be achieved through a highly enantio- and diastereoselective method. This involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)chroman is 1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The synthesis of chroman derivatives, including 2-(Bromomethyl)chroman, involves a domino reaction that includes oxidative addition, followed by two carbopalladation steps and completed by a cyclization to annelate the benzene moiety .


Physical And Chemical Properties Analysis

2-(Bromomethyl)chroman is a liquid at room temperature .

Scientific Research Applications

Stereoselective Synthesis of Chromane Derivatives

2-(Bromomethyl)chroman serves as a key intermediate in the stereoselective synthesis of chromane derivatives. These derivatives are synthesized through organocatalytic domino reactions, which are highly enantio- and diastereoselective . The chromane scaffold is significant due to its presence in many natural products and synthetic molecules that exhibit unique biological and pharmacological activities, such as antineoplastic and antiherpetic activities .

Development of Anti-Inflammatory Agents

The compound is utilized in the design and synthesis of novel chroman derivatives with potential anti-inflammatory properties. These include acyclic amidochromans, chromanyl esters, and chromanyl acrylates, which have been synthesized and characterized for their efficacy .

Catalysis in Organic Synthesis

In organic chemistry, 2-(Bromomethyl)chroman is used as a catalyst in various reactions. Its role in catalysis is crucial for developing novel methods that enhance reaction efficiency and selectivity, particularly in the synthesis of functionally diverse organic compounds .

Medicinal Chemistry and Drug Design

As a versatile scaffold, 2-(Bromomethyl)chroman is instrumental in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds. It acts as a building block in the development of drugs with a wide range of pharmacological activities .

Synthesis of Flavonoid Analogues

This compound is pivotal in synthesizing flavonoid analogues, which are a class of compounds with various health benefits. Derivatization at specific positions of the chromanone skeleton yields more effective families of flavonoids .

Anticancer Research

Due to its structural significance, 2-(Bromomethyl)chroman is used in anticancer research. It helps synthesize compounds that exhibit antineoplastic activity, contributing to the development of new cancer therapies .

Antiviral and Antimicrobial Studies

Researchers employ 2-(Bromomethyl)chroman in the synthesis of compounds with antiviral and antimicrobial properties. These studies are crucial for discovering new treatments for viral infections and antibiotic-resistant bacteria .

Neuroprotective and Cardiovascular Research

The compound’s application extends to neuroprotective and cardiovascular research, where it aids in creating molecules that can potentially treat neurodegenerative diseases and improve heart health .

properties

IUPAC Name

2-(bromomethyl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRCEFOQRTXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656801
Record name 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)chroman

CAS RN

852181-00-1
Record name 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852181-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)chroman
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)chroman
Reactant of Route 2
2-(Bromomethyl)chroman
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)chroman
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)chroman
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)chroman
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)chroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.